1-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C19H14N4O2 and its molecular weight is 330.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ring Transformation and Antimicrobial Activity
Compounds with structural similarities, including pyridazinones and oxadiazoles, have been explored for their antimicrobial properties. For instance, indolyl-substituted 2(3H)-furanones and their derivatives have demonstrated significant antimicrobial activities against various bacteria and fungi, showcasing the potential of such compounds in developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Antimicrobial and Fungicidal Activities
Pyridazine derivatives, including oxadiazole and triazole compounds, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the understanding of the structure-activity relationships necessary for the design of effective antimicrobial and fungicidal agents (El-Mariah et al., 2006).
Fungicidal Activity and 3D-QSAR
Research into pyridazinone-substituted oxadiazoles and thiadiazoles has shown fungicidal activity, particularly in agricultural applications. These compounds have been tested against wheat leaf rust, and their structure-activity relationships have been analyzed through 3D-QSAR studies, offering insights into the design of fungicidal compounds with enhanced efficacy (Zou et al., 2002).
Antimicrobial Agents via Vilsmeier–Haack Reaction
A series of pyrazole derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. Some of these compounds displayed broad-spectrum antimicrobial activities, highlighting the potential of pyridazinone and oxadiazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).
Synthesis and Characterization of Derivatives
The synthesis and characterization of phthalazinone derivatives and their potential applications have been explored. These studies provide a foundation for understanding the chemical properties and potential applications of pyridazinone and oxadiazole derivatives in various scientific domains (Mahmoud et al., 2012).
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-13-7-9-15(10-8-13)23-12-11-16(24)17(21-23)19-20-18(22-25-19)14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWLBNUTGXHFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.